Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the CAS Number 1105187-36-7. It belongs to the class of thieno[3,2-b]pyrrole derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound serves as a versatile building block in the synthesis of complex organic molecules and has garnered attention for its potential biological activities.
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is classified under heterocyclic compounds, specifically within the pyrrole family. It is often sourced from chemical suppliers and is utilized in various research settings due to its unique structural properties and reactivity. The molecular formula for this compound is C₈H₆BrNO₂S, with a molecular weight of 260.11 g/mol .
The synthesis of methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate using methyl iodide and various bromides such as allyl, propargyl, and benzyl bromides in the presence of sodium hydride. This method allows for the introduction of different substituents at specific positions on the thieno-pyrrole scaffold, facilitating the production of diverse derivatives for further study .
The molecular structure of methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can be represented by its InChI code: InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3
. This code provides a unique representation that encodes the arrangement of atoms within the molecule .
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate participates in various chemical reactions due to its functional groups. Notably:
The reactions often utilize catalysts or specific reagents to achieve desired regioselectivity and yield:
The mechanism by which methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate exerts its effects—particularly in biological systems—has been a subject of investigation. Some derivatives have shown potential antitumor activity, indicating that they may inhibit tumor cell growth through various biochemical pathways.
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate exhibits several notable physical and chemical properties:
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has diverse applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8